![molecular formula C17H27NO4 B3174320 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 953061-55-7](/img/structure/B3174320.png)
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Overview
Description
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as Boc-Adamantylglycine, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methodologies : A variety of synthesis methods have been developed to create adamantane derivatives, including direct oxidation reactions and reactions with methyl esters, showcasing the versatility of adamantane as a chemical building block (Pan et al., 2013).
- Chemical Transformations : Studies have explored the reactions of adamantane derivatives with various compounds, leading to the formation of products with potential for further chemical manipulations. For instance, reactions of adamantan-1(2)-amines with ethyl isothiocyanatoacetate afforded ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, demonstrating the chemical reactivity of these molecules (Burmistrov et al., 2017).
Biological and Pharmaceutical Applications
- Neurological Conditions and Type-2 Diabetes : Adamantyl-based compounds have been identified as commercially important in treatments for neurological conditions and type-2 diabetes, highlighting their value in drug design due to their multi-dimensional benefits (Kumar et al., 2015).
- Neuroprotective Agents : A series of fluorescent heterocyclic adamantane amines have been synthesized, demonstrating multifunctional neuroprotective activity. These compounds show potential as novel fluorescent ligands for neurological assay development, highlighting the diverse applications of adamantane derivatives in neuroscience (Joubert et al., 2011).
properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.